molecular formula C15H18F3NO3 B8568618 Methyl 4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)benzoate

Methyl 4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)benzoate

Cat. No. B8568618
M. Wt: 317.30 g/mol
InChI Key: MRZYPWRFGXGIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18F3NO3 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

methyl 4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C15H18F3NO3/c1-19-7-5-11(6-8-19)22-13-4-3-10(14(20)21-2)9-12(13)15(16,17)18/h3-4,9,11H,5-8H2,1-2H3

InChI Key

MRZYPWRFGXGIKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask wrapped with foil, methyl 4-hydroxy-3-(trifluoromethyl)benzoate (500 mg, 2.13 mmol) was dissolved in methylene chloride (10 mL). 4-Hydroxy-1-methyl-piperidine (0.25 mL, 2.13 mmol), PPh3 (670 mg, 2.56 mmol), and DIAD (0.50 mL, 2.56 mmol) were added thereto, and the mixture was stirred at room temperature for 23 hours. DTAD (4.26 mmol) and PPh3 (1.12 g, 4.26 mmol) were added at 0° C. to the reaction mixture, which was stirred at room temperature for 24 hours. The resulting mixture was concentrated and then purified by silica gel chromatography (Hex/EA=1/1→DCM/MeOH=10/1) to obtain the title compound (512 mg, 76%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.